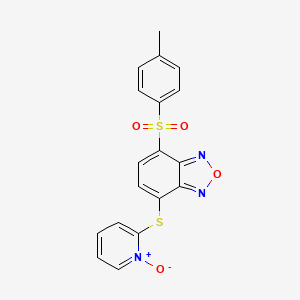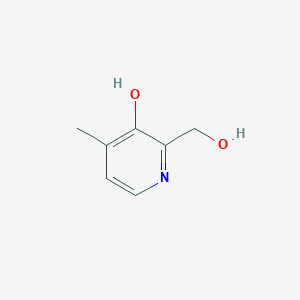
2-(Hydroxymethyl)-4-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-4-methylpyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methylpyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methylpyridin-3-ol using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methylpyridin-3-ol
Reagent: Formaldehyde
Catalyst: Sodium hydroxide
Solvent: Water or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methylpyridin-3-ol
Reduction: this compound
Substitution: Various substituted pyridin-3-ol derivatives
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-4-methylpyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-4-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridin-3-ol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Hydroxymethylpyridine: Lacks the methyl group at the 4-position, which can affect its binding affinity and reactivity.
2,4-Dimethylpyridin-3-ol: Contains an additional methyl group, which can influence its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-4-methylpyridin-3-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which provide a balance of hydrophilicity and hydrophobicity. This combination enhances its reactivity and binding properties, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-8-6(4-9)7(5)10/h2-3,9-10H,4H2,1H3 |
Clave InChI |
JRMYIEBZHRQUOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


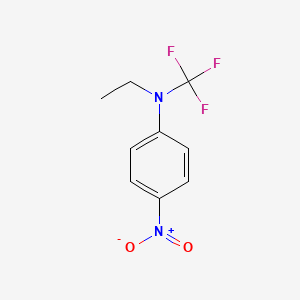
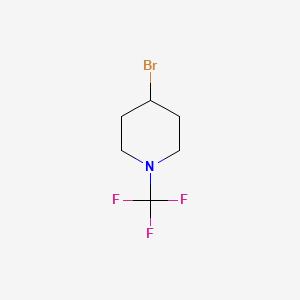
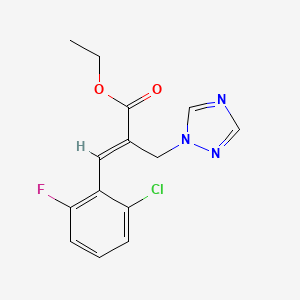

![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
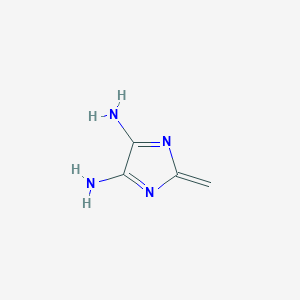
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)


![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
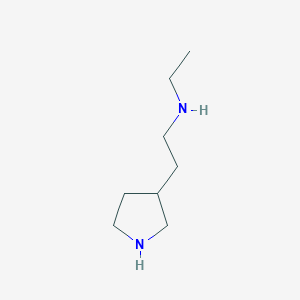
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
